molecular formula C20H18ClNO6 B1677089 Ochratoxin A CAS No. 303-47-9

Ochratoxin A

Cat. No. B1677089
CAS RN: 303-47-9
M. Wt: 403.8 g/mol
InChI Key: RWQKHEORZBHNRI-MEBBXXQBSA-N
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Description

Ochratoxin A is a mycotoxin produced by several species of Aspergillus and Penicillium fungi . It is one of the most-abundant food-contaminating mycotoxins and is also a frequent contaminant of water-damaged houses and heating ducts . Human exposure can occur through consumption of contaminated food products .


Synthesis Analysis

OTA is a secondary metabolite of Penicillium and Aspergillus, among which OTA is the most toxic molecule . It is widely found in food and agricultural products . Due to its severe nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis, it is essential to develop effective, economical, and environmentally friendly methods for OTA decontamination and detoxification .


Molecular Structure Analysis

OTA structurally consists of a para-chlorophenolic group containing a dihydroisocoumarin moiety that is amide-linked to L-phenylalanine . The chlorine atom in the dihydroisocoumarin ring is the main source of OTA’s toxicity .


Chemical Reactions Analysis

All methods for the determination of mycotoxins require preliminary extraction of the mycotoxins from the commodity into a suitable solvent . The choice of solvents depends on the matrix and on the choice of purification and quantification step .


Physical And Chemical Properties Analysis

OTA is a chemically stable compound that can endure the physicochemical conditions of modern food processing . It is also known to bind very strongly to human and animal albumin .

Scientific Research Applications

Ochratoxin A (OTA) is a mycotoxin commonly found in improperly stored grains . It’s a secondary metabolite of Penicillium and Aspergillus , among which OTA is the most toxic molecule . The multiple toxic effects of OTA are a real threat for human beings and animal health .

    • Application : OTA is widely studied in the field of food safety due to its presence in food and agricultural products . Accurate detection of this mycotoxin in food matrices is crucial for ensuring consumer protection .
    • Methods : Various methods are used for the detection of OTA in food products, including physical, chemical, and biological aspects .
    • Results : The detection methods help in identifying the presence of OTA in food products, thereby preventing its consumption and the associated health risks .
    • Application : OTA is known for its severe nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis . Therefore, it’s extensively studied in toxicology to understand its effects on human and animal health .
    • Methods : Various in vivo and in vitro studies are conducted to understand the toxic effects of OTA .
    • Results : Studies have shown that OTA can cause disorders such as upper urothelial carcinoma and various renal diseases .
    • Application : Recent advances in nanotechnology have facilitated the development of sensitive and cost-effective surveillance solutions for OTA detection .
    • Methods : This involves the use of OTA aptamers and innovations in functional nanomaterials . These techniques take advantage of the unique chemical structure and related physicochemical characteristics of OTA .
    • Results : These detection techniques have facilitated rapid and cost-effective detections of OTA .
    • Application : The molecular biology of OTA biosynthesis is being studied to understand the production of this mycotoxin .
    • Methods : This involves the identification and characterization of ochratoxin biosynthetic genes in both Penicillium and Aspergillus species .
    • Results : This research has led to the development of molecular methods for the detection and quantification of OTA producing fungi in various foodstuffs .
    • Application : The removal of OTA through gamma-ray irradiation of artificially contaminated corn has been studied .
    • Methods : The highly reactive radicals produced by irradiation could attack the formation of double bonds of aromatic rings in the OTA molecules .
    • Results : This method has shown potential in the removal of OTA from contaminated food products .
    • Application : The effects of topical application of OTA on skin have been studied .
    • Methods : The study involved estimating the formation of malondialdehyde (MDA), a marker of lipid peroxidation (LPO), in the skin homogenate .
    • Results : The study provided insights into the potential harmful effects of OTA on skin .
    • Application : Recent studies have focused on metabolism-mediated toxicity via oxidative stress .
    • Methods : This involves studying the intracellular OTA accumulation as a function of organic anion transporters and inter- and intra-cellular signal transduction at nanomolar concentrations .
    • Results : These studies provide insights into how OTA can cause several diseases and pose a threat to public health .
    • Application : Research is being conducted on the prevention, removal, and detoxification of OTA .
    • Methods : This involves exploring different methods for OTA prevention, removal, and detoxification .
    • Results : These studies aim to reduce the risk of OTA contamination in food and feed .
    • Application : OTA has been studied for its role in the pathogenesis of some renal diseases including Balkan endemic nephropathy, kidney tumors occurring in certain endemic regions of the Balkan Peninsula, and chronic interstitial nephropathy occurring in Northern African countries .
    • Methods : This involves epidemiological studies and laboratory experiments .
    • Results : These studies have shown that OTA can cause several diseases and pose a threat to public health .
  • Application : OTA has been studied for its carcinogenic effects .
  • Methods : This involves in vitro and in vivo studies to understand the carcinogenic effects of OTA .
  • Results : These studies have shown that OTA can cause cancer in humans .

Safety And Hazards

OTA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, serious eye damage/eye irritation, carcinogenicity, and reproductive toxicity . It is also considered a possible carcinogen by the International Agency for Research on Cancer (IARC) .

Future Directions

Recent research efforts have been devoted to develop sensitive and cost-effective surveillance solutions for OTA detection . Although traditional chromatographic and immunoassays appear to be mature enough to attain sensitivity up to the regulation levels, alternative detection schemes are still being enthusiastically pursued in an attempt to meet the requirements of rapid and cost-effective detections .

properties

IUPAC Name

(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1
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InChI Key

RWQKHEORZBHNRI-BMIGLBTASA-N
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Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl
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Isomeric SMILES

C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl
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Molecular Formula

C20H18ClNO6
Record name OCHRATOXIN A
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DSSTOX Substance ID

DTXSID7021073
Record name Ochratoxin A
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Molecular Weight

403.8 g/mol
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Physical Description

Ochratoxin a is a white crystalline powder. (NTP, 1992), Solid with a green fluorescence; [Merck Index] Faintly yellow powder; [MSDSonline], Solid
Record name OCHRATOXIN A
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), As acid, moderately soluble in organic solvents (eg. chloroform, ethanol, methanol, xylene), The sodium salt is soluble in water.
Record name OCHRATOXIN A
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Mechanism of Action

Ochratoxin A (OTA) is a widespread mycotoxin contaminating feed and food. Besides its potent nephrotoxicity, OTA also affects the immune system. /Investigators/ demonstrate here a role for Bcl-x(L) in OTA-induced apoptosis in human lymphocytes. In particular, human peripheral blood lymphocytes and the human lymphoid T cell line, Kit 225 cells, underwent apoptosis in a time- and dose-dependent manner. This apoptosis was inhibited by z-VAD.fmk, suggesting that caspases were responsible for the induction of apoptosis. Moreover, OTA triggered mitochondrial transmembrane potential (Deltachim) loss and caspase-9 and caspase-3 activation. Interestingly, Bcl-x(L) protein expression was decreased by OTA treatment, whereas Bcl-2 protein level was not affected. Down-regulation of bcl-x(L) mRNA was not observed in cells treated with OTA. Overexpression of Bcl-x(L) in Kit 225 cells protected them against mitochondrial perturbation and retarded the appearance of apoptotic cells. Taken together, /the/ data indicate that mitochondria are a central component in OTA-induced apoptosis and that the loss of Bcl-x(L) may participate in OTA-induced cell death., Kidney samples of male Fischer 344 (F-344) rats fed a carcinogenic dose of OTA over 7 days, 21 days and 12 months were analyzed for various cell signaling proteins known to be potentially involved in chemical carcinogenicity. OTA was found to increase the phosphorylation of atypical-PKC. This was correlated with a selective downstream activation of the MAP-kinase extracellular regulated kinases isoforms 1 and 2 (ERK1/2) and of their substrates ELK1/2 and p90RSK. Moreover, analysis of effectors acting upstream of PKC indicated a possible mobilization of the insulin-like growth factor-1 receptor (lGFr) and phosphoinositide-dependent kinase-1 (PDK1) system. An increased histone deacetylase (HDAC) enzymatic activity associated with enhanced HDAC3 protein expression was also observed. These findings are potentially relevant with respect to the understanding of OTA nephrocarcinogenicity. HDAC-induced gene silencing has previously been shown to play a role in tumor development. Furthermore, PKC and the MEK-ERK MAP-kinase pathways are known to play important roles in cell proliferation, cell survival, anti-apoptotic activity and renal cancer development., Ochratoxin A (OTA) is a ubiquitous fungal metabolite with nephrotoxic, carcinogenic, and apoptotic potential. Although the toxic effects of OTA in various cell types are well characterized, it is not known whether OTA has an effect on stem cell differentiation. In this study, we demonstrate that OTA inhibits adipogenesis in human adipose tissue-derived mesenchymal stem cells, as indicated by decreased accumulation of intracellular lipid droplets. Further, OTA significantly reduces expression of adipocyte-specific markers, including peroxisome proliferator-activated receptor-gamma (PPAR-gamma), CCAAT enhancer binding protein-alpha (C/EBP-alpha), lipoprotein lipase (LPL), and adipocyte fatty acid-binding protein (aP2). At the molecular level, OTA phosphorylates PPAR-gamma2 through extracellular signal-related kinase activation and inhibits PPAR-gamma activity. /Investigators/ also found that treatment with the mitogen-activated protein kinase kinase inhibitor, PD98059, significantly blocked the OTA-induced inhibition of adipogenesis. /The/ results indicate that OTA suppresses adipogenesis in an extracellular signal-related kinase-dependent manner. Taken together, our results suggest a novel effect of OTA on adipocyte differentiation in human adipose tissue-derived mesenchymal stem cells and the possibility that OTA might affect the differentiation of other types of stem cells., The mechanism of action (MOA) for OTA renal carcinogenicity is a controversial issue. In 2005, direct genotoxicity (covalent DNA adduct formation) was proposed as a MOA for OTA-mediated carcinogenicity. At that time, inconsistent results had been published on OTA genotoxicity/mutagenicity, and conclusive evidence for OTA-mediated DNA adduction had been lacking. In this update, published data from the past 6-7 years are presented that provide new hypotheses for the MOA of OTA-mediated carcinogenicity. While direct genotoxicity remains a controversial issue for OTA, new findings provide definitive results for the mutagenicity of OTA in the target tissue (outer medulla) of male rat kidney that rules out oxidative DNA damage. These findings, coupled with /the authors/ efforts /to/ provide new structural evidence for DNA adduction by OTA, has strengthened the argument for involvement of direct genotoxicity in OTA-mediated renal carcinogenesis. This MOA should be taken into consideration for OTA human risk assessment., For more Mechanism of Action (Complete) data for OCHRATOXIN A (14 total), please visit the HSDB record page.
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Product Name

Ochratoxin A

Color/Form

Crystals from xylene ... exhibits green fluorescence

CAS RN

303-47-9
Record name OCHRATOXIN A
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Record name Ochratoxin A
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Record name (R)-N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-benzo[c]pyran-7-yl)carbonyl)-3-phenylalanine
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Melting Point

336 °F (NTP, 1992), 169 °C ... Also frequently reported as 90 °C from benzene (one mole of benzene of crystallization), 169 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71,700
Citations
A El Khoury, A Atoui - Toxins, 2010 - mdpi.com
… With the available systems of PCR-based detection and quantification of ochratoxin A described in this review, the choice of the best method depends on the goal of the study to be …
Number of citations: 499 www.mdpi.com
F Malir, V Ostry, A Pfohl-Leszkowicz, J Malir, J Toman - Toxins, 2016 - mdpi.com
Since ochratoxin A (OTA) was discovered, it has been ubiquitous as a natural contaminant of moldy food and feed. The multiple toxic effects of OTA are a real threat for human beings …
Number of citations: 393 www.mdpi.com
Petzinger, Ziegler - Journal of veterinary pharmacology and …, 2000 - Wiley Online Library
… Ochratoxin A possesses a chlorine atom on C5 of the dihydro… phenylalanine is unbound so that ochratoxin A is a weak acid (… as that of ochratoxin A (for example alanine-ochratoxin A) to …
Number of citations: 402 onlinelibrary.wiley.com
L Al‐Anati, E Petzinger - Journal of veterinary pharmacology …, 2006 - Wiley Online Library
Ochratoxin A (OTA) is an immunosuppressant fungal compound, produced by toxigenic species of Aspergillus and Penicillium fungi in a wide variety of climates and geographical …
Number of citations: 225 onlinelibrary.wiley.com
E O'Brien, DR Dietrich - Critical reviews in toxicology, 2005 - Taylor & Francis
… The mycotoxin ochratoxin A (OTA) has been linked to the genesis of several disease states in … , and also to suggest possible future strategies for unlocking the secrets of ochratoxin A. …
Number of citations: 460 www.tandfonline.com
S Amézqueta, E González-Peñas, M Murillo-Arbizu… - Food control, 2009 - Elsevier
Ochratoxin A (OTA) is a toxic metabolite produced by Aspergillus and Penicillium fungi. As it can contaminate a wide variety of foodstuffs, maximum permitted levels have been …
Number of citations: 306 www.sciencedirect.com
EFSA Panel on Contaminants in the Food Chain … - EFSA …, 2020 - Wiley Online Library
The European Commission asked EFSA to update their 2006 opinion on ochratoxin A ( OTA ) in food. OTA is produced by fungi of the genus Aspergillus and Penicillium and found as a …
Number of citations: 144 efsa.onlinelibrary.wiley.com
AE Pohland, S Nesheim, L Friedman - Pure and Applied chemistry, 1992 - degruyter.com
… Only ochratoxin A, and very rarely its dechloro analog, ochratoxin B, have been found in foods and feeds, whereas in culture filtrates of the generating molds, the methyl and/or ethyl …
Number of citations: 317 www.degruyter.com
J Bauer, M Gareis - Journal of Veterinary Medicine, Series B, 1987 - Wiley Online Library
… freies Ochratoxin A aus dem Albumin-Ochratoxin A-Komplex dissoziiert, wie freies Ochratoxin A … Konzentrationen von Ochratoxin A belastet wird, andererseits ist es auch moglich, dad …
Number of citations: 148 onlinelibrary.wiley.com
Y Tao, S Xie, F Xu, A Liu, Y Wang, D Chen… - Food and Chemical …, 2018 - Elsevier
Ochratoxin A (OTA) is a widespread mycotoxin commonly found as a corn contaminant. It has been shown to be nephrotoxic, hepatotoxic, teratogenic and immunotoxic to several …
Number of citations: 243 www.sciencedirect.com

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